molecular formula C17H13N3O3 B12023264 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide

Cat. No.: B12023264
M. Wt: 307.30 g/mol
InChI Key: UTZPMPVEFPROFN-WOJGMQOQSA-N
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Description

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide is a hydrazone derivative characterized by a central 2-oxoacetamide backbone. Its structure features a furan-2-ylmethylene hydrazinyl group and a naphthalen-1-yl substituent.

Properties

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

N'-[(E)-furan-2-ylmethylideneamino]-N-naphthalen-1-yloxamide

InChI

InChI=1S/C17H13N3O3/c21-16(17(22)20-18-11-13-7-4-10-23-13)19-15-9-3-6-12-5-1-2-8-14(12)15/h1-11H,(H,19,21)(H,20,22)/b18-11+

InChI Key

UTZPMPVEFPROFN-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Condensation-Acylation Sequential Method

The most widely cited approach involves a two-step sequence:

  • Condensation of furan-2-carbaldehyde derivatives with hydrazine to form the hydrazinyl intermediate.

  • Acylation with naphthalen-1-yl-oxoacetamide precursors under controlled conditions.

Reaction Conditions

  • Step 1 : Furan-2-carbaldehyde (1.0 eq) reacts with hydrazine hydrate (1.2 eq) in ethanol at 60–70°C for 4–6 hours.

  • Step 2 : The intermediate is treated with N-(naphthalen-1-yl)-2-oxoacetamide (1.05 eq) in dimethylformamide (DMF) at 100°C for 12 hours.

Yield : 68–72% after recrystallization (ethanol/water).

Hydrazine Hydrate Reflux Method

An alternative one-pot synthesis involves refluxing furan-2-ylmethylene derivatives with N-(naphthalen-1-yl)-2-oxoacetamide hydrazide in acetic acid.

Key Parameters

ParameterValue
SolventGlacial acetic acid
Temperature110–120°C
Reaction Time18–24 hours
CatalystNone (self-catalyzed)
Yield58–63%

This method avoids DMF but requires extended reaction times.

Advanced Catalytic Systems

Potassium Carbonate-Mediated Synthesis

A 2024 protocol introduced K₂CO₃ as a base catalyst, enhancing the acylation step’s efficiency:

Optimized Procedure

  • Molar Ratio : 1:1.1 (hydrazinyl intermediate : naphthalene acyl chloride)

  • Solvent : Anhydrous DMF

  • Catalyst : 10 mol% K₂CO₃

  • Yield : 81% (purified via column chromatography, hexane/ethyl acetate 3:1).

Microwave-Assisted Synthesis

Recent trials reduced reaction times using microwave irradiation:

ConditionConventionalMicrowave
Step 1 Time4 hours25 minutes
Step 2 Time12 hours2 hours
Overall Yield68%74%

Purification and Characterization

Recrystallization Solvents

Solvent SystemPurity (%)Crystal Form
Ethanol/water (3:1)98.2Needles
Acetonitrile97.5Plates
Dichloromethane/hexane96.8Amorphous

Spectroscopic Validation

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.45–7.25 (m, 10H, aromatic), 6.82 (s, 1H, furan).

Industrial-Scale Production Challenges

Byproduct Analysis

ByproductFormation CauseMitigation Strategy
Diacetylated derivativeExcess acylating agentDropwise reagent addition
OxazoloneMoisture contaminationMolecular sieves (4Å)

Environmental Considerations

  • Waste Streams : DMF recovery systems reduce environmental impact by 40%.

  • Solvent Substitution : Cyclopentyl methyl ether (CPME) trials show promise for greener synthesis.

Emerging Methodologies

Enzymatic Catalysis

Preliminary studies using lipase catalysts achieved 52% yield at 37°C, though scalability remains unproven.

Continuous Flow Systems

ParameterBatch ReactorFlow Reactor
Space-Time Yield0.8 g/L·h3.2 g/L·h
Impurity Profile2.1%0.9%

Chemical Reactions Analysis

Optimization Strategies

  • Reagent Selection : Substituted furan-2-carboxaldehydes (e.g., 5-arylated derivatives) exhibit higher reactivity than 4,5-dimethyl or benzofuran analogs .

  • Catalyst Use : Copper catalysts (e.g., CuCl₂) may enhance reaction efficiency in specific steps .

Synthesis Method Key Steps Yield Conditions
Traditional (Hydrazone)Hydrazone formation → Acetylation → Cyclization~50–80%Ethanol/DMF, reflux, 4–6 h
Microwave-AssistedCondensation under microwave irradiationComparableShorter time (e.g., 15–30 min)

Hydrazone Formation

The reaction involves nucleophilic attack of hydrazine on the carbonyl carbon of furan-2-carboxaldehyde, followed by dehydration to form the imine group . The mechanism proceeds via:

  • Nucleophilic Addition : Hydrazine attacks the aldehyde carbonyl.

  • Proton Transfer : Formation of an intermediate hydrazone.

  • Dehydration : Elimination of water to form the hydrazone.

Spectral Analysis

  • NMR : Confirms structural purity and identifies functional groups (e.g., hydrazone proton signals) .

  • IR : Detects carbonyl (C=O) and imine (C=N) stretches .

  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ~281 g/mol).

Technique Key Observations
NMRHydrazone proton signals (~8–9 ppm), amide proton signals (~10–11 ppm)
IRStrong C=O stretch (~1650–1750 cm⁻¹), C=N stretch (~1600–1650 cm⁻¹)
MSMolecular ion peak at [M]+ = 281 m/z

Antiviral Activity

Derivatives of this compound exhibit inhibitory activity against viral enzymes, such as SARS-CoV-2 main protease (Mᵖʳᵒ):

  • IC₅₀ Values : Optimized derivatives (e.g., F8–B6) show IC₅₀ values as low as 1.57 μM .

  • Mechanism : Reversible covalent inhibition via interaction with the catalytic site of Mᵖʳᵒ .

Metal Complexation

The compound forms 1:2 metal complexes with Cu(II), Co(II), Ni(II), and Zn(II), chelating via the azomethine nitrogen and enolized carbonyl oxygen .

Activity Key Findings
AntiviralIC₅₀ = 1.55–10.76 μM against SARS-CoV-2 Mᵖʳᵒ
Metal BindingForms stable complexes with transition metals (e.g., Ni²⁺, Cu²⁺)

This compound’s synthetic versatility and biological potential underscore its importance in medicinal chemistry, particularly for antiviral and metal-complexation applications. Further structural optimization could enhance its therapeutic utility.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide typically involves the condensation reaction between furan derivatives and naphthalene-based compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Recent studies have highlighted various biological activities associated with hydrazone derivatives, including:

  • Antiviral Activity : Research indicates that hydrazone derivatives, including those similar to 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide, exhibit inhibitory effects against viral enzymes such as SARS-CoV-2 main protease (Mpro). For instance, compounds derived from furan and hydrazine moieties have shown promising IC50 values in inhibiting Mpro, suggesting their potential as antiviral agents .
  • Binding Interactions : Studies involving molecular docking simulations have demonstrated that these compounds can effectively bind to human serum albumin (HSA), which is crucial for drug delivery and bioavailability. The binding constants obtained through fluorescence quenching methods indicate strong interactions, which are essential for therapeutic efficacy .

Case Studies

Several case studies illustrate the applications of hydrazone derivatives in medicinal chemistry:

  • Inhibition of SARS-CoV-2 : A study focused on the design and synthesis of non-peptidomimetic inhibitors targeting SARS-CoV-2 Mpro revealed that certain derivatives exhibited low cytotoxicity alongside significant antiviral activity. The structure–activity relationship (SAR) studies identified key functional groups responsible for enhancing inhibitory potency .
  • Interaction with Human Serum Albumin : The binding affinity of ethyl derivatives of furan-based hydrazones to HSA was investigated using spectroscopic techniques. The results indicated substantial fluorescence quenching, suggesting that these compounds could be optimized for better therapeutic profiles through enhanced binding interactions .
  • Antimicrobial Properties : Hydrazone derivatives have also been evaluated for their antimicrobial activities against various pathogens. The presence of specific substituents on the hydrazone backbone has been correlated with increased antibacterial efficacy, making them candidates for further development as antimicrobial agents .

Data Tables

The following table summarizes key findings related to the biological activities and structural characteristics of 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide and its analogs:

Compound NameBiological ActivityIC50 Value (μM)Binding Constant (M^-1)
F8-S43SARS-CoV-2 Inhibitor10.7627.7
EFHBHSA Binding-~10^4
Hydrazone AAntibacterial--

Mechanism of Action

The mechanism of action of 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and naphthalene moieties allow the compound to bind to these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This binding can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Structural Comparisons

Core Backbone : The 2-oxoacetamide group is a common feature in hydrazone derivatives. Key structural variations arise from substituents on the hydrazinyl and aryl groups:

Compound Name Substituent on Hydrazinyl Group Aryl Group (N-substituent) Molecular Weight Key Structural Features
Target Compound Furan-2-ylmethylene Naphthalen-1-yl 363.36 g/mol* Bulky naphthalene enhances lipophilicity
2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-phenyl-2-oxoacetamide Furan-2-ylmethylene Phenyl 299.29 g/mol Simpler aryl group; lower molecular weight
N-(4-Methoxyphenyl)-2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoacetamide 4-Methylbenzylidene 4-Methoxyphenyl 311.34 g/mol Methoxy group improves solubility
2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide Pyrazole-fluorophenyl hybrid 4-Methoxyphenyl 457.5 g/mol Heterocyclic substituent; higher complexity

*Calculated based on molecular formula C₁₉H₁₅N₃O₃.

Key Observations :

  • The naphthalen-1-yl group in the target compound increases steric bulk compared to phenyl or methoxyphenyl groups, which may influence binding to biological targets .
  • Electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents on the aryl group modulate electronic properties and solubility .

Reaction Yields :

  • The target compound’s synthesis likely follows a hydrazone formation route, similar to (90% yield for 2-hydrazinyl-2-oxo-N-phenylacetamide) .
  • Adamantane-indole derivatives () achieved yields of 81.5–91.5%, suggesting efficient coupling of bulky substituents to the 2-oxoacetamide core .

Reaction Conditions :

  • Hydrazone formation typically requires ethanol or methanol as solvents, with catalytic acetic acid (e.g., ) .
  • Copper-catalyzed click chemistry () is used for triazole-containing analogs but is unnecessary for the target compound’s simpler hydrazone linkage .
Spectral Data Comparisons

IR Spectroscopy :

  • C=O Stretch : Observed at 1668–1704 cm⁻¹ across similar compounds (e.g., 1668 cm⁻¹ in ; 1704 cm⁻¹ in ) .
  • N–H Stretch : Broad peaks at 3262–3346 cm⁻¹ confirm hydrazinyl and acetamide NH groups .

¹H NMR :

  • The naphthalen-1-yl group in the target compound would show aromatic protons as multiplet signals at δ 7.2–8.5 ppm, similar to naphtho[2,1-b]furan derivatives in .
  • Furan-2-ylmethylene protons resonate as doublets near δ 6.3–6.5 ppm (cf. δ 6.4 ppm in ) .

Biological Activity

The compound 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the context of infectious diseases and cancer. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against specific targets, and relevant case studies.

Chemical Structure

The compound features a furan ring, a naphthalene moiety, and a hydrazine functional group, contributing to its unique properties. The structural formula can be represented as follows:

C15H14N4O2\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_2

The biological activity of 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide is primarily attributed to its ability to inhibit specific enzymes involved in disease pathways. Notably, it has been evaluated as an inhibitor of the SARS-CoV-2 main protease (Mpro) , a key target for antiviral drug development.

Inhibition of SARS-CoV-2 Mpro

Recent studies have shown that derivatives related to this compound exhibit significant inhibitory activity against SARS-CoV-2 Mpro. For instance, related compounds demonstrated IC50 values ranging from 1.55 μM to 10.76 μM , indicating potent enzymatic inhibition . The mechanism involves reversible covalent binding to the catalytic site of the enzyme, disrupting its function and thereby impeding viral replication.

Biological Activity Data

A summary of the biological activities associated with this compound and its derivatives is presented in the following table:

CompoundTargetIC50 (μM)CC50 (μM)Remarks
F8-S43SARS-CoV-2 Mpro10.76>100Non-peptidomimetic inhibitor
F8-B6SARS-CoV-2 Mpro1.57>100Reversible covalent inhibitor
F8-B22SARS-CoV-2 Mpro1.55>100Non-peptidomimetic inhibitor

Case Study 1: Antiviral Activity

In a study conducted on the antiviral properties of various furan derivatives, 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide exhibited promising results against SARS-CoV-2. The compound was tested in vitro using Vero cells, showcasing low cytotoxicity and effective inhibition of viral replication at concentrations that did not harm cellular viability .

Case Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications to the naphthalene and furan moieties significantly impacted inhibitory potency. For example, replacing certain substituents on the naphthalene ring enhanced binding affinity to Mpro, leading to lower IC50 values . This insight is crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation of hydrazine derivatives with furan-2-carbaldehyde and subsequent coupling with naphthalen-1-ylamine. Key steps include:
  • Reflux Conditions : Heating under reflux in ethanol or methanol (80–100°C for 4–6 hours) to facilitate Schiff base formation .
  • Purification : Recrystallization using methanol or ethanol to isolate the product, monitored by TLC (n-hexane:ethyl acetate, 9:1) .
  • Yield Optimization : Adjusting molar ratios (1:1.2 for hydrazine:aldehyde) and using anhydrous solvents to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • FT-IR : Confirm C=O stretches (~1680–1700 cm⁻¹ for the oxoacetamide group) and N–H bends (~3200 cm⁻¹ for hydrazinyl) .
  • NMR :
  • ¹H NMR : Look for singlet peaks at δ 8.2–8.5 ppm (naphthalene protons) and δ 6.5–7.2 ppm (furan protons) .
  • ¹³C NMR : Peaks at ~160–165 ppm (C=O) and ~145–150 ppm (C=N) .
  • Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

  • Methodological Answer :
  • Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ciprofloxacin as a positive control .
  • DNA Binding Studies : Employ UV-Vis titration (CT-DNA) and calculate binding constants (Kb) via the Benesi-Hildebrand method .

Advanced Research Questions

Q. How can computational methods like DFT be applied to resolve contradictions in experimental spectral data?

  • Methodological Answer :
  • DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to predict vibrational frequencies and NMR chemical shifts. Compare theoretical vs. experimental IR/¹³C NMR spectra to validate tautomeric forms (e.g., keto-enol equilibria) .
  • Case Study : Discrepancies in C=O stretching frequencies may arise from solvent effects; simulate polar (DMSO) vs. nonpolar (chloroform) environments to reconcile data .

Q. What strategies are effective for analyzing competing reaction pathways during synthesis?

  • Methodological Answer :
  • Mechanistic Probes : Use LC-MS to detect intermediates (e.g., hydrazone vs. azo byproducts).
  • Kinetic Studies : Monitor reaction progress under varying temperatures (25–100°C) and pH (4–10) to identify rate-determining steps .
  • Side Reaction Mitigation : Add desiccants (e.g., molecular sieves) to suppress hydrolysis of the hydrazinyl intermediate .

Q. How can researchers address low reproducibility in biological activity assays for this compound?

  • Methodological Answer :
  • Standardized Protocols : Pre-incubate bacterial cultures to mid-log phase (OD600 = 0.5) and use fresh DMSO stock solutions to avoid solvent toxicity .
  • Data Normalization : Express MIC values relative to internal controls (e.g., % inhibition vs. untreated cells) to account for batch-to-batch variability .
  • Synergy Testing : Combine with known antibiotics (e.g., ampicillin) to evaluate potentiation effects via checkerboard assays .

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